molecular formula C8H9NO B070408 Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) CAS No. 183154-63-4

Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)

Cat. No.: B070408
CAS No.: 183154-63-4
M. Wt: 135.16 g/mol
InChI Key: HRPXCACMOMJATR-UHFFFAOYSA-N
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Description

Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) is a heterocyclic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. This compound is part of the pyrrolizidine family, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling-cyclization reaction. This method is highly selective and efficient, providing moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.

    2,3-Dihydro-1H-pyrazole: Known for its pharmacological properties and used in drug development.

Uniqueness

Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

183154-63-4

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

6-azatricyclo[4.3.0.02,4]nona-1(9),7-dien-2-ol

InChI

InChI=1S/C8H9NO/c10-8-4-6(8)5-9-3-1-2-7(8)9/h1-3,6,10H,4-5H2

InChI Key

HRPXCACMOMJATR-UHFFFAOYSA-N

SMILES

C1C2C1(C3=CC=CN3C2)O

Canonical SMILES

C1C2C1(C3=CC=CN3C2)O

Synonyms

Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro- (9CI)

Origin of Product

United States

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